Molecular Descriptor Divergence: Calculated Log P and Topological Polar Surface Area Comparison
The defining structural feature of 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid—the direct attachment of the aromatic ring to the alpha carbon—fundamentally alters its lipophilicity and hydrogen-bonding potential relative to its phenoxyalkanoic acid comparators . Calculated molecular descriptors reveal a stark quantitative divergence: this non-phenoxy structure exhibits a computed Log P (octanol-water partition coefficient) approximately 2.5 units lower than the analogous ether-containing 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibric acid; Log P ≈ 2.9) [1]. Concurrently, the Topological Polar Surface Area (TPSA) for the target compound is calculated at approximately 37 Ų, a reduction from the ~47 Ų typical of phenoxy acid comparators, indicating enhanced membrane permeability potential and reduced aqueous solubility [2]. These differences are driven solely by the elimination of the ether oxygen atom.
| Evidence Dimension | Computed Log P (Partition Coefficient) |
|---|---|
| Target Compound Data | Computed Log P ≈ 0.4 (estimated via structure-property modeling) |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric acid): Log P = 2.9 (experimental) |
| Quantified Difference | Δ Log P ≈ -2.5 |
| Conditions | In silico calculation based on molecular structure; absence of ether oxygen in target compound. |
Why This Matters
This significant reduction in Log P directly impacts formulation strategy; the target compound's lower lipophilicity suggests it is better suited for aqueous or polar co-solvent systems compared to high Log P phenoxy esters, influencing procurement for studies on polar auxin transport inhibitors.
- [1] PubChem. (2025). Clofibric acid (Compound Summary). Experimental Log P = 2.9. View Source
- [2] Chemicalize (ChemAxon). (2025). Calculated properties for C₁₁H₁₃ClO₂ (non-phenoxy structure). View Source
